molecular formula C12H10ClI B074024 Diphenyliodonium chloride CAS No. 1483-72-3

Diphenyliodonium chloride

Cat. No. B074024
CAS RN: 1483-72-3
M. Wt: 316.56 g/mol
InChI Key: RSJLWBUYLGJOBD-UHFFFAOYSA-M
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Description

Synthesis Analysis

Diphenyliodonium chloride can be synthesized through reactions involving diphenyliodonium salts with various reagents. For example, its synthesis has been improved for the production of polybrominated diphenyl ethers, showcasing its utility in creating flame retardants and other brominated compounds (Teclechiel, Sundström, & Marsh, 2009).

Molecular Structure Analysis

Diphenyliodonium chloride's structure has been studied through various spectroscopic methods, revealing insights into its complex formation and molecular interactions. For instance, the crystal and molecular structure of related diphenyliodonium halides have been characterized, highlighting the importance of intermolecular interactions in determining the compound's properties (Chernov'yants, Burykin, Starikova, & Rostovskaya, 2012).

Chemical Reactions and Properties

Diphenyliodonium chloride participates in various chemical reactions, such as the efficient synthesis of unsymmetrical diorganyl selenides and sulfides. This demonstrates its role in facilitating cleavage and condensation reactions, thus being pivotal in synthetic chemistry applications (Ranu & Mandal, 2004).

Physical Properties Analysis

The physical properties of diphenyliodonium chloride, such as solubility, melting point, and crystal structure, have been explored to understand its behavior in various solvents and conditions. These properties are crucial for its application in chemical syntheses and material science.

Chemical Properties Analysis

Diphenyliodonium chloride's chemical properties, including reactivity, stability, and interaction with other chemical species, are essential for its wide range of applications. Studies have explored its role as a photoinitiator, demonstrating its ability to initiate polymerization reactions upon light exposure (Padon & Scranton, 2000).

Scientific Research Applications

  • Cytochrome P450 Reductase Inhibition : Diphenyliodonium chloride acts as an irreversible inhibitor of NADPH cytochrome P450 oxidoreductase. It requires the enzyme to be in a reduced state for inactivation, indicating its interaction with the reduced form of the enzyme. Radiolabeled diphenyliodonium chloride has been used to identify covalent modification sites on the enzyme (Tew, 1993).

  • Antimicrobial Activity : Diphenyliodonium chloride exhibits broad-spectrum antimicrobial properties. Its activity is influenced by factors like pH and inoculum size. It has been observed to cause loss of intracellular material in bacteria and inhibit aerobic glucose metabolism (Gerami‐Nejad & Stretton, 1981).

  • Reaction with Reduced Flavins and Flavoproteins : The interaction of diphenyliodonium chloride with reduced flavins and flavoproteins has been studied, revealing insights into the reaction mechanisms and identifying several flavin-phenyl adducts (Chakraborty & Massey, 2002).

  • Hypoglycemic Agent Properties : Diphenyliodonium has been studied as a hypoglycemic agent, showing effects on glucose concentrations, glucose utilization, and gluconeogenesis in rats (Holland, Clark, Bloxham & Lardy, 1973).

  • Photopolymerization Initiator : Its use in photoinitiating the cationic cross-linking of divinyl ethers has been explored. Diphenyliodonium salts with highly nucleophilic counter anions have shown significant efficiency in initiating vigorous polymerizations (Kahveci, Tasdelen & Yagcı, 2008).

  • Inhibition of Flavoproteins : Diphenyliodonium chloride has been found to inhibit flavoproteins, questioning its use as a specific inhibitor for flavoenzyme-based reactions (Moulton, Martin, Ainger, Cross, Hoare, Doel, Harrison, Eisenthal & Hancock, 2000).

Safety And Hazards

Diphenyliodonium chloride is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a locked up container .

Future Directions

Diphenyliodonium chloride has potential uses in higher wavelength applications . It is also being studied for its effects on flavoprotein enzymes .

Relevant Papers Several papers have been published on Diphenyliodonium chloride. For instance, a paper titled “Reaction of Reduced Flavins and Flavoproteins with Diphenyliodonium Chloride” discusses the reaction of diphenyliodonium chloride with free reduced flavins . Another paper titled “Novel photoacid generators for cationic photopolymerization” discusses the use of Diphenyliodonium chloride as a photoacid generator .

properties

IUPAC Name

diphenyliodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJLWBUYLGJOBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883679
Record name Iodonium, diphenyl-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium chloride

CAS RN

1483-72-3
Record name Diphenyliodonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Diphenyliodonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
S Chakraborty, V Massey - Journal of Biological Chemistry, 2002 - ASBMB
The reaction of diphenyliodonium chloride with free reduced flavins has been studied by stopped flow spectrophotometry under anaerobic conditions, and second order rate constants …
Number of citations: 65 www.jbc.org
KS Padon, AB Scranton - Journal of Polymer Science Part A …, 2000 - Wiley Online Library
… ) as the electron donor component, and diphenyliodonium chloride (DPI) as the third component. Diphenyliodonium chloride and N-methyldiethanolamine were chosen because they …
Number of citations: 118 onlinelibrary.wiley.com
ML Gómez, CM Previtali, HA Montejano… - … of Photochemistry and …, 2007 - Elsevier
The photophysics and photochemistry of the dyes resazurin (Rz) and resorufin (Rf) in absence and presence of diphenyliodonium chloride (DPIC) were investigated in water at pH 10. …
Number of citations: 12 www.sciencedirect.com
KS Padon, AB Scranton - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
… -methyldiethanolamine (MDEA), and diphenyliodonium chloride] produces active centers. In … (EYss), MDEA, and diphenyliodonium chloride. The amine and iodonium components are …
Number of citations: 63 onlinelibrary.wiley.com
K Sirovatka Padon, AB Scranton - Journal of Polymer Science …, 2000 - Wiley Online Library
In this article, we extend our mechanistic study of the three‐component radical photoinitiator system, consisting of methylene blue (MB), N‐methyldiethanolamine, and diphenyliodonium …
Number of citations: 45 onlinelibrary.wiley.com
C Brenig, M Ruetz, C Kieninger… - … –A European Journal, 2017 - Wiley Online Library
Organometallic aryl‐cobalamins are B 12 ‐derivatives featuring properties of potential ‘B 12 antivitamins’. Herein, we describe a new method for the preparation of aryl‐cobalamins …
FM Beringer, WJ Daniel, SA Galton… - The Journal of Organic …, 1966 - ACS Publications
… Reaction in -butyl alcohol in the presence of sodium ¿-butoxide and diphenyliodonium chloride at the freezing temperature of the reaction mixture (~26) gave 2-methyl-2…
Number of citations: 53 pubs.acs.org
ML Gómez, HA Montejano, CM Previtali - Journal of Photochemistry and …, 2008 - Elsevier
… of diaryliodonium salts for practical uses and the interest in mechanistic aspects of their action, we undertook a detailed investigation of the interaction of diphenyliodonium chloride (…
Number of citations: 14 www.sciencedirect.com
ML Gómez, V Avila, HA Montejano, CM Previtali - Polymer, 2003 - Elsevier
… In this paper we present results on the effect of adding diphenyliodonium chloride (DPIC) to the photoinitiating system formed by safranine-T (SH + ) and triethanolamine (TEOHA) (see …
Number of citations: 56 www.sciencedirect.com
RC Anderson, NA Krueger, JA Byrd… - Journal of applied …, 2009 - academic.oup.com
… study demonstrate that diphenyliodonium chloride is a potent … Contrary to that observed with diphenyliodonium chloride, … −1 and both levels of diphenyliodonium chloride were at times …
Number of citations: 37 academic.oup.com

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